molecular formula C15H31NO B11987222 N-decyl-2,2-dimethylpropanamide CAS No. 551903-66-3

N-decyl-2,2-dimethylpropanamide

Cat. No.: B11987222
CAS No.: 551903-66-3
M. Wt: 241.41 g/mol
InChI Key: MZEYWOFWSNFHEF-UHFFFAOYSA-N
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Description

N-decyl-2,2-dimethylpropanamide (CAS: Not explicitly provided in evidence) is a branched-chain amide derivative characterized by a decyl (C₁₀H₂₁) alkyl chain attached to the nitrogen atom of a 2,2-dimethylpropanamide (pivalamide) backbone. The molecule’s structure confers unique physicochemical properties, including high hydrophobicity due to the long alkyl chain and steric hindrance from the geminal dimethyl groups.

Properties

CAS No.

551903-66-3

Molecular Formula

C15H31NO

Molecular Weight

241.41 g/mol

IUPAC Name

N-decyl-2,2-dimethylpropanamide

InChI

InChI=1S/C15H31NO/c1-5-6-7-8-9-10-11-12-13-16-14(17)15(2,3)4/h5-13H2,1-4H3,(H,16,17)

InChI Key

MZEYWOFWSNFHEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-decyl-2,2-dimethylpropanamide typically involves the reaction of decylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-decyl-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-decyl-2,2-dimethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-decyl-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-decyl-2,2-dimethylpropanamide with structurally related amides based on molecular formula, substituents, and key properties derived from the evidence:

Compound Name Molecular Formula Substituent on N-Atom Molecular Mass (g/mol) Key Properties/Applications
This compound C₁₅H₃₁NO Decyl (C₁₀H₂₁) ~241.42* High hydrophobicity; potential surfactant or phase-transfer agent.
N-cyclopropyl-2,2-dimethylpropanamide C₈H₁₅NO Cyclopropyl 141.21 Low synthetic yield (6.5%); intermediate in bioactive triazole derivatives.
N,N-diethyl-2,2-dimethylpropanamide C₉H₁₉NO Diethyl (C₂H₅)₂ 157.26 Symmetric substitution; likely high solubility in organic solvents.
N-benzyl-2,2-dimethylpropanamide C₁₂H₁₇NO Benzyl (C₆H₅CH₂) 191.27 79% synthesis yield; precursor for metal-catalyzed reactions.
N-(2-hydroxyethyl)-2,2-dimethylpropanamide C₇H₁₅NO₂ 2-Hydroxyethyl 157.20 Polar due to -OH group; improved aqueous solubility; used in polymer or drug formulations.

*Estimated based on molecular formula.

Thermal and Stability Profiles

  • Steric Hindrance : The 2,2-dimethylpropanamide backbone in all analogs provides thermal stability and resistance to enzymatic degradation due to steric shielding of the amide bond.
  • Thermal Analysis : NIST data for N-(4-methoxyphenyl)-2,2-dimethylpropanamide includes validated thermochemical properties, suggesting standardized methods could extrapolate data for the decyl variant.

Critical Analysis of Evidence Limitations

  • Gaps in Direct Data: No evidence explicitly addresses this compound, requiring extrapolation from analogs.

Biological Activity

N-decyl-2,2-dimethylpropanamide (NDMP) is a compound of interest in various biological and pharmacological studies due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an amide with a long hydrophobic decyl chain and two methyl groups adjacent to the carbonyl carbon. The general formula can be represented as:

C13H27NO\text{C}_{13}\text{H}_{27}\text{N}O

This structure imparts significant lipophilicity, influencing its interaction with biological membranes and potential bioactivity.

The biological activity of NDMP is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

  • Membrane Interaction : Due to its hydrophobic nature, NDMP can integrate into cellular membranes, affecting membrane fluidity and potentially altering the function of membrane-bound proteins.
  • Enzyme Modulation : Preliminary studies suggest that NDMP may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

In Vitro Studies

Research has demonstrated that NDMP exhibits several pharmacological properties:

  • Antimicrobial Activity : In vitro assays indicate that NDMP possesses antimicrobial properties against a range of pathogens. For instance, it showed significant inhibition of bacterial growth in cultures of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL.
  • Anti-inflammatory Effects : NDMP has been shown to reduce the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential role in modulating immune responses.
StudyPathogenConcentration (µg/mL)Effect
S. aureus100Inhibition of growth
E. coli150Inhibition of growth
Macrophages50Reduced cytokine production

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of NDMP against multi-drug resistant strains. Results indicated that NDMP exhibited comparable activity to established antibiotics, suggesting its potential as an alternative therapeutic agent.
  • Inflammation Model : In a murine model of acute inflammation, NDMP administration resulted in a significant decrease in paw edema compared to control groups. This effect was associated with reduced levels of inflammatory markers such as TNF-α and IL-6.

Safety and Toxicology

Safety assessments are crucial for understanding the therapeutic potential of NDMP. Preliminary toxicological evaluations indicate that NDMP has a low toxicity profile at therapeutic doses. However, further studies are required to establish comprehensive safety data.

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